molecular formula C5H9NS B1396121 2-Thia-6-azaspiro[3.3]heptane CAS No. 920491-09-4

2-Thia-6-azaspiro[3.3]heptane

Cat. No.: B1396121
CAS No.: 920491-09-4
M. Wt: 115.2 g/mol
InChI Key: PHMKOQSDCVHJFT-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.3]heptane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an aziridine, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Thia-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Thia-6-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the spirocyclic structure can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom instead of sulfur.

    6-Amino-2-thiaspiro[3.3]heptane: Contains an amino group.

    2-Azaspiro[3.3]heptane: Lacks the sulfur atom

Uniqueness

2-Thia-6-azaspiro[3.3]heptane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-thia-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2-6-1)3-7-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMKOQSDCVHJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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